molecular formula C16H17N5O5S B2932862 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034275-64-2

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2932862
CAS No.: 2034275-64-2
M. Wt: 391.4
InChI Key: LXWGIYUJENZIRW-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4. The purity is usually 95%.
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Scientific Research Applications

Design and Biological Evaluation

A study by Lolak et al. (2019) focused on the design, synthesis, and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents. This research highlights the compound's potential in the development of cancer treatment options (Lolak, Akocak, Bua, & Supuran, 2019).

Hydrolysis Mechanism

Braschi et al. (1997) investigated the hydrolysis mechanism of the sulfonylurea herbicide triasulfuron, providing insights into environmental degradation processes of similar compounds. This study contributes to understanding the stability and environmental fate of these chemicals (Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997).

Enzyme Inhibitory Profile

Another study conducted by Lolak et al. (2020) evaluated sulphonamides incorporating 1,3,5-triazine structural motifs for their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. This research indicates the compound's therapeutic potential in managing diseases associated with oxidative stress and enzyme dysfunction (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Antibacterial and Antifungal Activity

Research on pyrazoline and pyrazole derivatives, including benzenesulfonamide moieties, by Hassan (2013) explored their antibacterial and antifungal activities. This study adds to the compound's relevance in developing new antimicrobial agents (Hassan, 2013).

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-10-18-13(9-26-10)11-4-6-12(7-5-11)27(22,23)17-8-14-19-15(24-2)21-16(20-14)25-3/h4-7,9,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWGIYUJENZIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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